molecular formula C10H11N5OS B2412657 N-(thiophen-2-yl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide CAS No. 2309750-42-1

N-(thiophen-2-yl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide

Cat. No. B2412657
CAS RN: 2309750-42-1
M. Wt: 249.29
InChI Key: LRQFVCYILVEPJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(thiophen-2-yl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a member of the azetidine family, which is characterized by a four-membered ring containing a nitrogen atom. The presence of a triazole ring and a thiophene moiety in the structure of N-(thiophen-2-yl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide confers it with interesting biological activities.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has demonstrated the utility of N-(thiophen-2-yl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide derivatives in the synthesis of a wide range of heterocyclic compounds. For instance, novel transformations of the amino and carbonyl/nitrile groups in thiophenes have been explored for thienopyrimidine synthesis. These transformations have led to the creation of new ring systems, such as thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines and 2-(5-amino-1H-1,2,3-triazol-1-yl)thiophenes, showcasing the compound's versatility in generating complex heterocyclic structures (Pokhodylo et al., 2010).

Potential Therapeutic Agents

The compound and its derivatives have been explored for their potential therapeutic applications. Synthesis and biological evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents have been reported, highlighting the compound's significance in drug discovery. Compounds with specific substitutions exhibited high antidepressant and nootropic activities, indicating the potential of these derivatives as CNS active agents (Thomas et al., 2016).

Antimicrobial and Anticancer Activities

Several studies have focused on the antimicrobial and anticancer activities of N-(thiophen-2-yl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide derivatives. For example, structural elucidation and antimicrobial evaluation of novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones revealed mild activities against certain microorganisms. Additionally, derivatives have been synthesized for their antibacterial and antifungal activities, showing significant potential in addressing microbial resistance (Gomha et al., 2018).

properties

IUPAC Name

N-thiophen-2-yl-3-(triazol-2-yl)azetidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5OS/c16-10(13-9-2-1-5-17-9)14-6-8(7-14)15-11-3-4-12-15/h1-5,8H,6-7H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQFVCYILVEPJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=CC=CS2)N3N=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(thiophen-2-yl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide

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